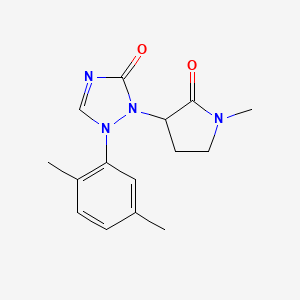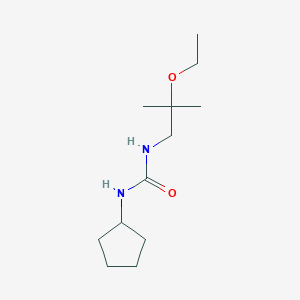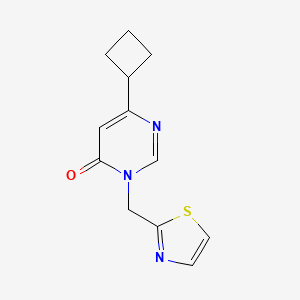![molecular formula C13H19NO B7632064 [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol is a chemical compound that has garnered significant attention in the scientific research community. It is a potent and selective inhibitor of a specific protein kinase known as PIM1. This kinase plays a crucial role in the regulation of numerous cellular processes, including cell proliferation, differentiation, and survival. The inhibition of PIM1 by [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to have several potential applications in various areas of scientific research.
Mechanism of Action
The mechanism of action of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol involves the binding of the compound to the ATP-binding site of PIM1. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cell proliferation and survival. The selectivity of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol for PIM1 over other kinases is due to the unique conformation of the ATP-binding site in PIM1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol are primarily related to its inhibition of PIM1. Inhibition of PIM1 has been shown to lead to the inhibition of cancer cell growth, increased sensitivity to chemotherapy, and decreased inflammation. Additionally, [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to have minimal toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol for lab experiments include its high selectivity for PIM1, its potency as an inhibitor, and its minimal toxicity in vivo. However, there are also some limitations to its use in lab experiments. The synthesis of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol is complex and time-consuming, which can limit its availability for researchers. Additionally, the inhibition of PIM1 by [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol may not be specific to cancer cells, leading to potential off-target effects.
Future Directions
There are several future directions for the research and development of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol. One potential direction is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective PIM1 inhibitors based on the structure of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol. Additionally, further research is needed to determine the potential applications of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesis Methods
The synthesis of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol involves a multi-step process that begins with the preparation of 3-bromoaniline. This intermediate is then reacted with cyclopropylmagnesium bromide to form the corresponding cyclopropylamine. The final step involves the reduction of this compound with lithium aluminum hydride to yield [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol. This synthesis method has been optimized and refined over the years to improve the yield and purity of the final product.
Scientific Research Applications
The most significant application of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol in scientific research is as a PIM1 inhibitor. PIM1 is a protein kinase that is overexpressed in several types of cancer, making it an attractive target for cancer therapy. [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to inhibit PIM1 in vitro and in vivo, leading to the inhibition of cancer cell growth and increased sensitivity to chemotherapy. Additionally, [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to have potential applications in the treatment of other diseases, such as inflammatory disorders and viral infections.
properties
IUPAC Name |
[3-(1-cyclopropylpropan-2-ylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(7-11-5-6-11)14-13-4-2-3-12(8-13)9-15/h2-4,8,10-11,14-15H,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHBKOKASWWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)NC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)


![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)